molecular formula C12H11Cl2FN4 B2783972 3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine;dihydrochloride CAS No. 2243507-12-0

3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine;dihydrochloride

Cat. No. B2783972
M. Wt: 301.15
InChI Key: MAUAHVPINVEBTC-UHFFFAOYSA-N
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Description

“3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine;dihydrochloride” is a chemical compound with the CAS number 2243507-12-0 . It has a molecular weight of 301.1469432 . The compound is a powder in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H9FN4.ClH/c13-9-3-1-8(2-4-9)12-16-15-11-6-5-10(14)7-17(11)12;/h1-7H,14H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

This compound is a powder in its physical form . The compound has a molecular weight of 301.1469432 . More specific physical and chemical properties like melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Synthesis and Biological Evaluation

Anticancer Applications

A notable application of compounds similar to "3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine;dihydrochloride" is in anticancer research. The synthesis and structure-activity relationship (SAR) of triazolopyrimidines, including their ability to inhibit tubulin polymerization uniquely, highlight their potential as anticancer agents. They have shown to overcome resistance attributed to several multidrug resistance transporter proteins and inhibit tumor growth in various models when administered orally or intravenously (Zhang et al., 2007). Furthermore, new derivatives carrying the 2,4-dichloro-5-fluorophenyl moiety demonstrated moderate to excellent growth inhibition against a range of cancer cell lines, highlighting the versatility of these compounds in anticancer drug development (Bhat et al., 2009).

Antimicrobial Activities

Compounds structurally related to "3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine;dihydrochloride" have been synthesized and evaluated for their antimicrobial properties. Novel 1,2,4-triazole derivatives have been found to possess good or moderate activities against various microorganisms, indicating their potential application in addressing microbial resistance (Bektaş et al., 2010).

Pharmacological Probes

The development of molecular probes based on pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine scaffolds for the A2A adenosine receptor highlights another application area. These probes, with modifications such as fluorophore reporter groups and polyamidoamine (PAMAM) dendrimer conjugations, have shown high affinity and selectivity, making them useful tools for studying the A2A adenosine receptor (Kumar et al., 2011).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements associated with this compound are H315, H319, and H335 . These codes correspond to specific hazards, and more information can be found in the compound’s Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN4.2ClH/c13-9-3-1-8(2-4-9)12-16-15-11-6-5-10(14)7-17(11)12;;/h1-7H,14H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAUAHVPINVEBTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C3N2C=C(C=C3)N)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride

CAS RN

2243507-12-0
Record name 3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride
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